molecular formula C9H9BrN2 B1400464 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile CAS No. 1093879-76-5

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B1400464
CAS No.: 1093879-76-5
M. Wt: 225.08 g/mol
InChI Key: QBASSRFWCWKBLN-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile is a brominated pyridine derivative featuring a branched nitrile group at the 2-position of the pyridine ring. Its molecular formula is C₉H₉BrN₂, with a molecular weight of 241.09 g/mol. The compound’s structure combines a 6-bromopyridin-2-yl moiety with a 2-methylpropanenitrile substituent, introducing steric bulk and electronic effects due to the nitrile group.

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBASSRFWCWKBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile typically involves the bromination of a pyridine derivative followed by the introduction of the nitrile group. One common method involves the use of 6-bromopyridin-2-ylmethanol as a starting material. This compound can be synthesized through the bromination of pyridine-2-methanol using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The nitrile group can be introduced through a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions. The reaction is typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

2-(6-Bromopyridin-2-yl)acetonitrile

Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol Structural Difference: Replaces the branched 2-methylpropanenitrile group with a simpler acetonitrile (-CH₂CN) substituent. Applications: Used as a research chemical and building block in organic synthesis, particularly in cross-coupling reactions due to the reactive bromine atom .

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile

Molecular Formula: C₈H₈BrN₃ Molecular Weight: 226.07 g/mol Structural Difference: Substitutes the pyridine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3). Applications: Likely serves as an intermediate in medicinal chemistry, leveraging the pyrimidine scaffold’s prevalence in drug design (e.g., kinase inhibitors) .

2-(2-Bromophenyl)-2-methylpropanenitrile

Molecular Formula : C₁₀H₁₀BrN
Molecular Weight : 224.10 g/mol
Structural Difference : Replaces the pyridine ring with a brominated benzene ring.
Safety Data : Classified under GHS hazard guidelines, requiring precautions for inhalation and skin contact .
Key Contrast : The phenyl ring lacks the pyridine’s lone pair of electrons, reducing basicity and altering solubility profiles.

Procyazine

Molecular Formula: C₁₀H₁₃ClN₆ Molecular Weight: 260.70 g/mol Structural Difference: Features a triazine core with a cyclopropylamino group and chlorinated substituent. Applications: Herbicide used in agriculture, highlighting the role of nitrile-containing compounds in agrochemicals . Key Contrast: The triazine ring and chlorine substituent enhance electrophilicity, making procyazine more reactive in biological systems compared to bromopyridine derivatives.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Applications
2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile C₉H₉BrN₂ 241.09 Pyridine Bromine, branched nitrile Organic synthesis, pharmaceuticals
2-(6-Bromopyridin-2-yl)acetonitrile C₇H₅BrN₂ 197.03 Pyridine Bromine, linear nitrile Cross-coupling reactions
2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile C₈H₈BrN₃ 226.07 Pyrimidine Bromine, branched nitrile Medicinal chemistry
2-(2-Bromophenyl)-2-methylpropanenitrile C₁₀H₁₀BrN 224.10 Benzene Bromine, branched nitrile Intermediate synthesis
Procyazine C₁₀H₁₃ClN₆ 260.70 Triazine Chlorine, cyclopropylamino, nitrile Herbicide

Research Findings and Trends

  • Reactivity : Brominated pyridines (e.g., 2-(6-Bromopyridin-2-yl)acetonitrile) are preferred in Suzuki-Miyaura couplings due to the bromine’s leaving-group capability . The target compound’s branched nitrile may slow such reactions but improve stability in pro-drug designs.
  • Biological Activity : Pyrimidine derivatives (e.g., 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile) show enhanced binding to enzymatic pockets in kinase inhibition studies .
  • Safety : Brominated nitriles require careful handling; for example, 2-(2-Bromophenyl)-2-methylpropanenitrile mandates GHS-compliant safety protocols .

Biological Activity

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile is a chemical compound characterized by its unique structure, which includes a brominated pyridine ring and a nitrile functional group. Its molecular formula is C₉H₈BrN, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Weight : 225.09 g/mol
  • CAS Number : 1093879-76-5
  • Molecular Structure : The compound features a 6-bromopyridine moiety attached to a 2-methylpropanenitrile backbone, which influences its reactivity and biological interactions.

Biological Activity

Research indicates that compounds similar to this compound may interact with various biological targets. Specifically, brominated pyridine derivatives have been studied for their roles as inhibitors in enzymatic pathways, suggesting potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
  • Modulate Receptor Function : The compound may interact with specific receptors, influencing various biological processes.

Case Studies and Research Findings

  • CGRP Receptor Antagonism :
    • A study highlighted the potential of compounds like this compound as calcitonin gene-related peptide (CGRP) receptor antagonists. These antagonists are being explored for the treatment of migraines and other neurological disorders .
  • Enzyme Inhibition Studies :
    • Investigations into related compounds have shown that they can effectively inhibit key enzymes involved in metabolic pathways. This suggests that this compound might exhibit similar properties, warranting further research into its specific enzyme targets.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberSimilarity ScorePotential Biological Activity
2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile871239-58-60.84Enzyme inhibition
3-(Bromomethyl)picolinonitrile116986-13-10.78Antimicrobial properties
1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazoleNot availableNot applicableInhibitor of inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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